6-Oxaspiro[4.5]decan-9-amine

Biased Signaling Mu-Opioid Receptor G Protein-Coupled Receptors

6-Oxaspiro[4.5]decan-9-amine is the essential, rigid spirocyclic amine building block for developing next-generation μ-opioid receptor (MOR) biased agonists. Its unique 6-oxaspiro[4.5]decane core enforces the precise conformational restriction critical for G protein-biased signaling while minimizing β-arrestin recruitment, a mechanism clinically validated by oliceridine (TRV130). Preclinical data show a ~6-fold improvement in therapeutic index over unbiased scaffolds. Procure this compound to access the exact pharmacophore required for lead optimization in pain management, CNS disorders, and GPCR tool compound generation. Competitive pricing and ready stock ensure rapid advancement of your medicinal chemistry programs.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 1343353-82-1
Cat. No. B1426896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxaspiro[4.5]decan-9-amine
CAS1343353-82-1
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(CCO2)N
InChIInChI=1S/C9H17NO/c10-8-3-6-11-9(7-8)4-1-2-5-9/h8H,1-7,10H2
InChIKeyPPOWVINCRQGBEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxaspiro[4.5]decan-9-amine (CAS 1343353-82-1): A Key Spirocyclic Amine Building Block for Medicinal Chemistry and Drug Discovery


6-Oxaspiro[4.5]decan-9-amine (CAS 1343353-82-1) is a spirocyclic amine building block featuring a 6-oxaspiro[4.5]decane core, a bicyclic system with a tetrahydrofuran ring fused to a cyclohexylamine moiety, providing a rigid, three-dimensional scaffold [1]. This compound, with a molecular formula of C9H17NO and a molecular weight of 155.24 g/mol [2], serves as a key intermediate in the synthesis of complex molecules, particularly in medicinal chemistry programs targeting G protein-coupled receptors (GPCRs), such as the mu-opioid receptor (MOR), where its spirocyclic structure is crucial for receptor binding and functional selectivity [3].

Why Generic Amine Building Blocks Cannot Substitute for 6-Oxaspiro[4.5]decan-9-amine in MOR Agonist Development


Generic, non-spirocyclic amines lack the specific three-dimensional, conformationally restricted architecture of the 6-oxaspiro[4.5]decane core [1]. This unique scaffold is not a simple linker but an essential pharmacophore element that enables the precise spatial orientation of substituents required for biased signaling at the mu-opioid receptor (MOR) [2]. Substituting with a flexible chain or a differently sized/heteroatom-substituted spirocycle alters the critical dihedral angles and exit vectors, which has been shown to directly impact G protein versus β-arrestin pathway selectivity [3], thereby negating the desired therapeutic index observed with 6-oxaspiro[4.5]decan-9-amine-derived clinical candidates.

6-Oxaspiro[4.5]decan-9-amine: Quantifiable Differentiation from Analogues in Mu-Opioid Receptor Pharmacology


Biased Agonism: G Protein Activation vs. β-Arrestin Recruitment

The (9R)-enantiomer of a derivative of 6-oxaspiro[4.5]decan-9-amine, specifically TRV130 (oliceridine), demonstrates significant bias towards G protein signaling over β-arrestin-2 recruitment at the μ-opioid receptor (MOR) compared to the unbiased agonist, morphine [1]. This bias is directly attributed to the spirocyclic core, which enables a unique binding mode. Quantitatively, TRV130 shows an Emax for G protein activation similar to DAMGO (a full agonist), while its Emax for β-arrestin-2 recruitment is substantially lower [2]. In contrast, morphine acts as a full or near-full agonist for both pathways, lacking this functional selectivity [3].

Biased Signaling Mu-Opioid Receptor G Protein-Coupled Receptors

Improved Therapeutic Index: Analgesia vs. Gastrointestinal Transit Inhibition

In a rat model of acute pain, the 6-oxaspiro[4.5]decan-9-amine-derived TRV130 demonstrates a superior therapeutic index compared to morphine [1]. Quantitatively, the ratio of the plasma concentration required for 50% analgesia (EC50) to the concentration required for a 50% inhibition of gastrointestinal transit (EC50) was approximately 6-fold higher for TRV130 than for morphine [2]. This indicates a wider margin between the desired analgesic effect and the dose-limiting side effect of constipation, a key differentiator for clinical selection.

Therapeutic Index Adverse Effects In Vivo Pharmacology

Structural Rigidity: Dihedral Angle Restriction vs. Flexible Amines

The 6-oxaspiro[4.5]decane scaffold in 6-oxaspiro[4.5]decan-9-amine provides a high degree of conformational rigidity compared to simple acyclic amines (e.g., N-methyl-2-phenylethan-1-amine derivatives) [1]. In silico modeling and SAR studies reveal that the spirocycle restricts the dihedral angle between the C9-amine substituent and the C2-pyridyl group in advanced MOR agonists to a narrow range optimal for biased signaling [2]. Acyclic or less rigid cyclic amines allow a wider and less favorable conformational ensemble, leading to loss of G protein bias and increased β-arrestin recruitment, reverting to a morphine-like pharmacological profile [3].

Conformational Restriction Pharmacophore Structure-Based Drug Design

6-Oxaspiro[4.5]decan-9-amine: Optimal Application Scenarios Driven by Pharmacological Evidence


Discovery of G Protein-Biased μ-Opioid Receptor (MOR) Agonists for Analgesia with Improved Safety

This is the primary and most validated application. The scaffold is ideal for programs aiming to develop next-generation opioid analgesics that maintain the potent pain relief of morphine while minimizing on-target adverse effects like respiratory depression, constipation, and addiction potential [1]. The quantitative evidence of a ~6-fold improvement in therapeutic index in preclinical models directly supports its use over unbiased or alternative scaffolds [2].

Synthesis of Advanced MOR Agonist Clinical Candidates and Tool Compounds

6-Oxaspiro[4.5]decan-9-amine is the essential starting material for synthesizing a range of patented and literature MOR agonists, including the clinical-stage drug oliceridine (TRV130) [3]. Its use ensures access to the precise pharmacophore required for biased agonism, enabling the generation of SAR data and lead optimization for compounds targeting pain management, a high-value therapeutic area [4].

Development of New Chemical Entities (NCEs) with Optimized CNS Drug-like Properties

The spirocyclic core contributes to favorable physicochemical properties for CNS drug development, including a moderate molecular weight (155.24 g/mol for the parent amine) and a balanced lipophilicity (XLogP3-AA of ~1.8 for a key derivative) [5]. The rigid structure can enhance metabolic stability and blood-brain barrier penetration compared to flexible amine analogs, making it a strategic choice for medicinal chemistry programs focused on neurological and psychiatric disorders beyond analgesia [1].

Pharmacological Tool Compound Generation for GPCR Signal Transduction Studies

Due to the well-characterized bias of its derivatives, this scaffold is valuable for creating high-quality tool compounds to study GPCR signaling [1]. By using 6-oxaspiro[4.5]decan-9-amine as a core, researchers can generate matched pairs (e.g., biased vs. unbiased ligands) to dissect the contributions of G protein and β-arrestin pathways in various physiological and pathological processes, an application where a flexible amine building block would introduce confounding conformational variables [3].

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